molecular formula C19H16F4N2O B2590939 (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 478039-65-5

(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No. B2590939
CAS RN: 478039-65-5
M. Wt: 364.344
InChI Key: GTLWCSIGFRNWCF-FYWRMAATSA-N
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Description

“(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile” is a chemical compound with the CAS Number: 478039-65-5. It has a molecular weight of 364.34 and is a solid in physical form . This compound is used in scientific research due to its unique properties.

Scientific Research Applications

Photoisomerization and Molecular Structures

  • Photoisomerization Studies : Research has shown that compounds similar to the one mentioned exhibit interesting photoisomerization behaviors, which could be crucial for understanding light-induced molecular changes. For example, studies on the E/Z photoisomerization of related compounds highlight mechanisms that could be applied in designing light-responsive materials (Chiacchio, Musumarra, & Purrello, 1988).
  • Conformational and Molecular Structures : Investigations into the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives have provided insights into their photophysical properties and frontier orbitals, which are fundamental for applications in optoelectronics and molecular electronics (Percino et al., 2016).

Synthesis and Characterization of Polyimides

  • Synthesis of Fluorinated Polyimides : The synthesis and characterization of fluorinated polyimides using multifluoromethyl-substituted aromatic diamines demonstrate the potential of such compounds in creating materials with excellent thermal stability, mechanical properties, and optical transparency. These characteristics are vital for applications in aerospace, electronics, and coatings (Tao et al., 2009).

Photophysical Properties

  • Spectral Behavior and Photophysical Parameters : The study of spectral behavior and photophysical parameters of closely related fluorophores in different media provides a foundation for their application in organic photoemitting diodes and as probes in micellar solutions, showcasing the impact of solvent polarity on emission spectra and quantum yields (Pannipara et al., 2015).

Crystal Packing and Interactions

  • Crystal Packing Interactions : Research on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has revealed the significance of N⋯π and O⋯π interactions, rather than direct hydrogen bonding. These findings are essential for understanding molecular assembly and designing materials with desired structural and functional properties (Zhang, Wu, & Zhang, 2011).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O/c20-9-2-10-26-18-7-5-14(6-8-18)15(12-24)13-25-17-4-1-3-16(11-17)19(21,22)23/h1,3-8,11,13,25H,2,9-10H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLWCSIGFRNWCF-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C(\C#N)/C2=CC=C(C=C2)OCCCF)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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